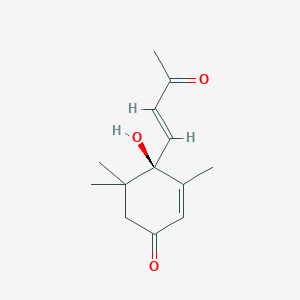![molecular formula C18H17NO3 B1211133 3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid is a member of pyrroles.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- 3-(4-Phenyl) benzoyl propionic acid, closely related to the compound of interest, has been utilized as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives are noteworthy for their reactions with different nucleophiles (Soliman, Bakeer, & Attia, 2010).
Synthesis of β-Lactams
- 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a structurally similar compound, has been used as a ketene source for synthesizing monocyclic-2-azetidinones. The synthesis process involves controlling diastereoselectivity through hindrance in ketene and imines (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).
Renewable Building Block for Benzoxazine
- 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach is significant for developing materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Ugi Three-Component Coupling Reaction
- A study conducted a three-component Ugi reaction involving 3-(1-(2-aminophenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid to produce a novel class of compounds. This process is significant for creating new chemical entities (Reddy et al., 2014).
Synthesis of Polysubstituted Pyrroles
- The reaction of arylglyoxals, N,Ndimethylbarbituric, and 3-[(4-oxopent-2-en-2-yl)amino]propanoic acids has been utilized to obtain novel pentasubstituted pyrroles. This synthesis method holds importance in the field of organic chemistry (Kolos & Chechina, 2019).
Anti-Inflammatory Activity
- A series of substituted N‐pyrrolylcarboxylic acids, including 3‐(N‐pyrrolyl)propanoic acids, were evaluated for their analgesic and anti-inflammatory activities. These compounds showed promising results in increasing the pain threshold and reducing inflammation (Bocheva, Bijev, & Nankov, 2006).
Analgesic Compounds
- Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3yl]propanoic acids were synthesized and tested for analgesic activity. These compounds displayed equipotent analgesic activity to aspirin, showcasing their potential in pain management (Banoglu et al., 2007).
Propiedades
Nombre del producto |
3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
3-[1-(furan-2-ylmethyl)-5-phenylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H17NO3/c20-18(21)11-9-15-8-10-17(14-5-2-1-3-6-14)19(15)13-16-7-4-12-22-16/h1-8,10,12H,9,11,13H2,(H,20,21) |
Clave InChI |
NRHNQLUJFCODBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(N2CC3=CC=CO3)CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



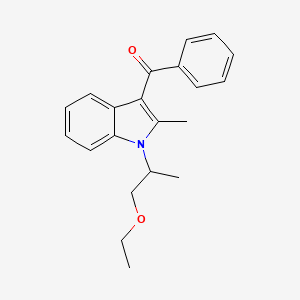
![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
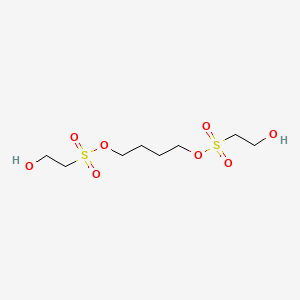
![(3R,5R,7S,10S,13R,17R)-17-[(2R)-butan-2-yl]-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1211053.png)
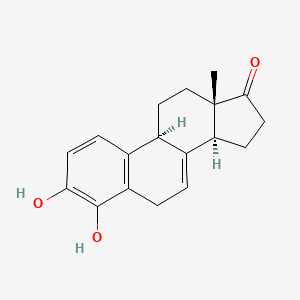
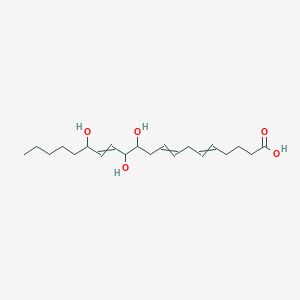
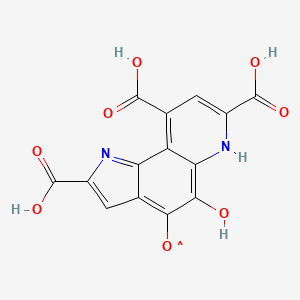
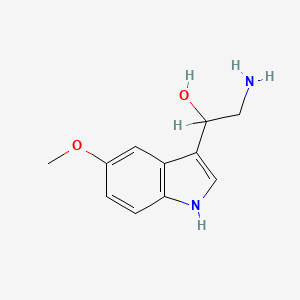
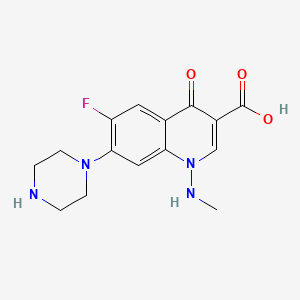
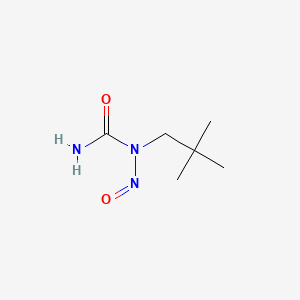
![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
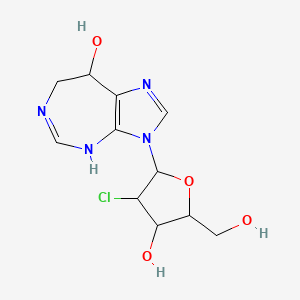
![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)
